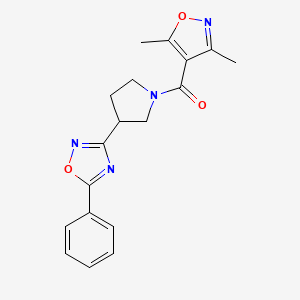![molecular formula C8H5Cl2F3N2O B2924626 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 90931-30-9](/img/structure/B2924626.png)
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic building block . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also has an acetamide group attached to the 2-position of the pyridine ring .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a planar, aromatic ring that contributes to the compound’s stability . The trifluoromethyl group and the chlorine atom attached to the pyridine ring are electron-withdrawing groups, which can influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely influenced by the electron-withdrawing trifluoromethyl and chlorine groups attached to the pyridine ring . These groups can make the pyridine ring more susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its trifluoromethyl group, which is a common feature in many FDA-approved drugs . The presence of this group can significantly affect a drug’s metabolic stability, lipophilicity, and bioavailability. Researchers may explore its use in creating novel medications, particularly for conditions that require enhanced drug penetration through biological membranes.
Agrochemical Synthesis
The chloro and trifluoromethyl groups within this compound make it a valuable precursor in synthesizing agrochemicals . These groups can contribute to the development of herbicides and pesticides with improved efficacy and reduced environmental impact.
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems . It could be involved in the development of catalysts that facilitate regioselective or stereoselective chemical reactions, which are crucial in producing specific desired compounds in the chemical industry.
Chemical Research
In chemical research, this compound can serve as a model substrate for regioexhaustive functionalization studies . This involves exploring the reactivity of different functional groups within the molecule, which can lead to the discovery of new chemical reactions and pathways.
Safety and Hazards
Orientations Futures
The demand for trifluoromethylpyridine derivatives, which include this compound, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the research and development of this compound are likely to be influenced by the needs in these fields .
Propriétés
IUPAC Name |
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3N2O/c9-2-6(16)15-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONLVHKPUSMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
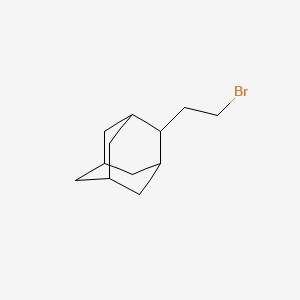
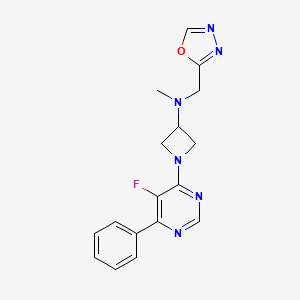

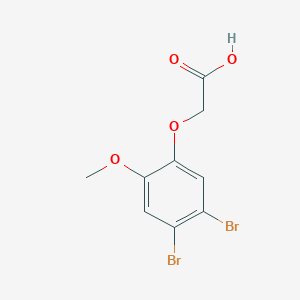

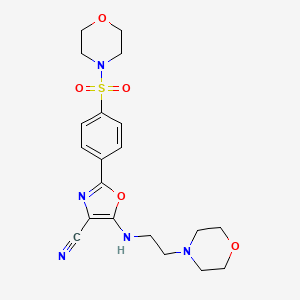
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2924556.png)

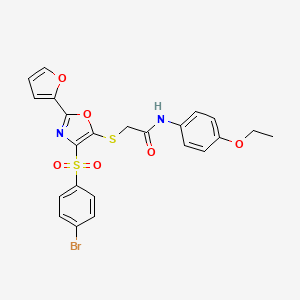
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

